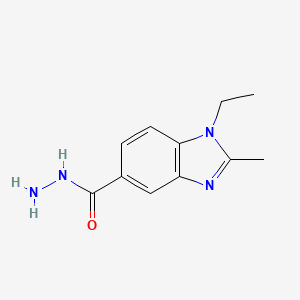

1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide

Description

1-Ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide is a benzodiazole derivative with a carbohydrazide functional group at the 5-position of the heterocyclic ring. The ethyl and methyl substituents at the 1- and 2-positions, respectively, influence its electronic and steric properties, making it a structurally distinct compound in the benzodiazole family. This molecule is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for designing bioactive agents or coordination complexes due to its hydrazide moiety .

Properties

IUPAC Name |

1-ethyl-2-methylbenzimidazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-15-7(2)13-9-6-8(11(16)14-12)4-5-10(9)15/h4-6H,3,12H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXLBFJUHDUIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C(=O)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182929 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-21-4 | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Overview

1-Ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide (CAS No. 379254-21-4) is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article discusses its applications primarily in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential anti-cancer agent. Research indicates that derivatives of benzodiazole compounds can exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzodiazole derivatives, including this compound. The results demonstrated a marked increase in anti-proliferative effects against breast cancer cells, suggesting that this compound could serve as a lead structure for further drug development .

Agricultural Science

In agricultural applications, this compound has been investigated for its potential as a fungicide. Compounds with benzodiazole moieties have been known to exhibit antifungal properties, making them suitable candidates for crop protection.

Research Findings:

Field trials have indicated that formulations containing this compound can effectively reduce fungal infections in crops such as wheat and corn. The compound acts by disrupting fungal cell wall synthesis, leading to cell lysis and death .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the development of polymers and coatings.

Application Example:

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. Such modifications are beneficial for producing materials used in high-performance applications, such as automotive parts and electronic devices .

Mechanism of Action

The mechanism by which 1-ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Effects on Bioactivity : Chlorobenzyl (Compound 4, ) and methoxyphenyl (Compound 3, ) groups enhance antifungal and antioxidant activities, respectively, compared to the simpler ethyl/methyl substituents in the target compound.

- Synthetic Accessibility : The target compound is commercially available (CymitQuimica, 5g: €1,838), whereas analogs like Compound 5 () require multi-step syntheses with lower yields (35%) .

- Structural Confirmation : Compounds with extended conjugation (e.g., benzofuran in ) are more amenable to crystallographic analysis, while the target compound’s structure is inferred via NMR and commercial documentation .

Physicochemical Properties

- Higher melting points correlate with increased crystallinity in chlorinated derivatives .

- Spectroscopic Data : The carbohydrazide moiety in the target compound likely shows characteristic NMR signals at δ 8.5–10.0 ppm (NH protons), similar to Compound 3 () .

Biological Activity

1-Ethyl-2-methyl-1H-1,3-benzodiazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 220.24 g/mol. Its structure features a benzodiazole core, which is known for its diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : Research suggests that it may inhibit the growth of certain cancer cell lines, although specific IC50 values are yet to be fully established.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can significantly influence biological activity. For instance:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Ethyl Group | Enhances lipophilicity and potential bioavailability |

| 2 | Methyl Group | May influence binding affinity to target proteins |

| 5 | Carbohydrazide | Critical for biological activity; affects interaction with biomolecules |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

- Antimicrobial Studies : In vitro assays have shown that benzodiazole derivatives exhibit varying degrees of antibacterial activity. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : A study reported that certain benzodiazole derivatives had significant cytotoxic effects on cancer cell lines such as MCF-7 and HepG2, with IC50 values in the low micromolar range . The specific activity of this compound remains to be detailed in published literature.

- Mechanistic Insights : Investigations into the mechanism of action suggest that benzodiazoles may interact with DNA or inhibit specific enzymes involved in cellular proliferation . This interaction could explain their potential as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.